2-Bromo-4-iodo-6-(trifluoromethyl)aniline
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Overview
Description
2-Bromo-4-iodo-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrF3IN It is a halogenated aniline derivative, characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 4-(trifluoromethyl)aniline. The process includes:
Iodination: The subsequent introduction of an iodine atom using iodine or an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-6-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are commonly used under basic conditions (e.g., K2CO3) in solvents like ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce azide or thiocyanate groups.
Scientific Research Applications
2-Bromo-4-iodo-6-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
Uniqueness
2-Bromo-4-iodo-6-(trifluoromethyl)aniline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to similar compounds. The combination of halogens and the trifluoromethyl group imparts unique electronic and steric properties, making it a valuable intermediate in various synthetic applications .
Biological Activity
2-Bromo-4-iodo-6-(trifluoromethyl)aniline is a halogenated aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine, iodine, and trifluoromethyl groups, suggests potential biological activities that warrant detailed investigation.
The molecular formula of this compound is C7H4BrF3IN. The presence of multiple halogens can influence its reactivity and interaction with biological systems. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can affect the compound's pharmacokinetic properties.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of halogenated anilines. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study indicated that halogenated anilines possess significant antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
Similar Halogenated Anilines | S. aureus | 16 µg/mL |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Research indicates that this compound exhibits selective cytotoxicity, particularly against breast cancer cells (MCF-7). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Apoptosis and G2/M arrest |
HeLa | 20 | Apoptosis |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels, which can trigger apoptotic pathways.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer metabolism, thereby disrupting cellular processes essential for tumor growth.
- DNA Interaction : Preliminary studies suggest potential binding affinity to DNA, which may interfere with replication and transcription processes.
Study on Anticancer Properties
A recent study investigated the anticancer properties of this compound in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Research on Antimicrobial Effects
Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that it could serve as a lead compound for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .
Properties
IUPAC Name |
2-bromo-4-iodo-6-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMZGDUOEPNFQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589866 |
Source
|
Record name | 2-Bromo-4-iodo-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952901-54-1 |
Source
|
Record name | 2-Bromo-4-iodo-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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